(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide
CAS No.: 1389310-23-9
Cat. No.: VC17569006
Molecular Formula: C5H9F3N2O2S
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1389310-23-9 |
|---|---|
| Molecular Formula | C5H9F3N2O2S |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | (2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide |
| Standard InChI | InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1 |
| Standard InChI Key | HXXUIVKWMFRRTH-BYPYZUCNSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)S(=O)(=O)N)C(F)(F)F |
| Canonical SMILES | C1CC(N(C1)S(=O)(=O)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide (CAS No. 1389310-23-9) has the molecular formula C₅H₉F₃N₂O₂S and a molecular weight of 218.2 g/mol . Its IUPAC name is (2S)-2-(trifluoromethyl)-1-pyrrolidinesulfonamide, reflecting the stereochemistry at the second carbon of the pyrrolidine ring. The compound’s structure features:
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A five-membered pyrrolidine ring with a sulfonamide group (-SO₂NH₂) at the nitrogen atom.
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A trifluoromethyl (-CF₃) group at the chiral center (C2), conferring electron-withdrawing properties and enhancing lipophilicity.
The InChI code (1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1) and InChI key (HXXUIVKWMFRRTH-BYPYZUCNSA-N) provide unambiguous identifiers for computational and database applications .
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide involves multi-step organic reactions. While explicit details of its preparation are proprietary, analogous methodologies for sulfonamide derivatives suggest the following pathway :
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Pyrrolidine Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
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Sulfonylation: Reaction of the pyrrolidine intermediate with sulfonyl chloride (e.g., SO₂Cl₂) under basic conditions to form the sulfonamide bond.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.
Key intermediates may include 3-amino-1,2,4-triazine or N-benzylethane-1,2-diamine, as observed in related sulfonamide syntheses .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonamide group .
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NMR (¹H and ¹³C):
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Mass Spectrometry: HRMS would show a molecular ion peak at m/z 218.2 (M⁺) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.2 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| Storage Conditions | 2–8°C |
| LogP (Predicted) | 1.2–1.5 |
The trifluoromethyl group enhances lipophilicity (LogP ~1.5), potentially improving blood-brain barrier penetration, while the sulfonamide moiety contributes to hydrogen bonding and aqueous solubility .
Applications in Drug Development
Lead Optimization
The compound’s chiral center and sulfonamide group make it a candidate for structure-activity relationship (SAR) studies. Key modifications could include:
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Side Chain Variation: Introducing aryl or alkyl groups to the pyrrolidine ring.
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Stereochemical Inversion: Comparing (S)- and (R)-enantiomers for selectivity.
Preclinical Prospects
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